molecular formula C8H7N3O2 B1335904 Methyl-3H-imidazo[4,5-b]pyridin-7-carboxylat CAS No. 78316-09-3

Methyl-3H-imidazo[4,5-b]pyridin-7-carboxylat

Katalognummer: B1335904
CAS-Nummer: 78316-09-3
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: IEVPXSBGABKEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe imidazo[4,5-B]pyridine scaffold is known for its biological activity and is considered a promising bioisostere for purines, which are essential components in many biological processes .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and its derivatives have been identified as potential inhibitors of Aurora kinases, which are critical in cell division and have been implicated in various cancers.

  • Mechanism of Action : These compounds inhibit the autophosphorylation of Aurora-A and Aurora-B kinases, leading to reduced cancer cell proliferation. For instance, a derivative demonstrated an IC50 value of 0.087 μM against Aurora-A in HeLa cervical cancer cells, indicating potent activity .
  • Selectivity and Stability : The selectivity for different isoforms of Aurora kinases has been studied extensively. The Gini coefficients for some derivatives suggest a significant ability to inhibit multiple kinases, which is crucial for developing broad-spectrum anticancer agents .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate derivatives against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Compounds derived from this scaffold have shown notable antibacterial activity against Bacillus cereus and Escherichia coli. The former was found to be more susceptible to these compounds compared to the latter, suggesting a need for further optimization to enhance efficacy against resistant strains .
  • Mechanisms of Action : The interaction of these compounds with bacterial enzymes has been theorized to involve significant molecular docking interactions that could lead to the development of new antibiotics .

Biochemical Research Applications

The structural versatility of methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate allows it to serve as a valuable tool in biochemical research.

  • Kinase Inhibition Studies : The compound's ability to inhibit various kinases makes it suitable for studying signaling pathways involved in cancer and other diseases. Its derivatives have been utilized to probe the effects on cellular processes such as apoptosis and cell cycle regulation .
  • Synthetic Pathways : The synthesis of this compound has been optimized using various catalytic methods, enhancing its availability for research purposes. Recent advancements in synthetic techniques have allowed for the rapid derivatization of imidazo[4,5-b]pyridine structures, facilitating the exploration of structure-activity relationships .

Pharmacological Potential

The pharmacological potential of methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate extends beyond anticancer and antimicrobial applications.

  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting pathways associated with oxidative stress and inflammation. This opens avenues for their use in treating inflammatory diseases .

Summary Table of Applications

Application AreaKey Findings
AnticancerInhibits Aurora kinases with IC50 values as low as 0.087 μM; shows selectivity across kinases
AntimicrobialEffective against Bacillus cereus and Escherichia coli; requires further optimization
Biochemical ResearchUseful in kinase inhibition studies; facilitates exploration of signaling pathways
Anti-inflammatoryDemonstrates potential in reducing inflammation related to oxidative stress

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-B]pyridine derivatives, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Biologische Aktivität

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate exhibits various biological activities, including kinase inhibition, antiproliferative effects, and potential antimicrobial properties. These activities make it a candidate for further research in drug development.

Kinase Inhibition

One of the primary biological activities of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate is its ability to inhibit specific kinases involved in cancer cell proliferation.

  • Aurora Kinase Inhibition : This compound has been shown to inhibit Aurora-A and Aurora-B kinases with IC50 values as low as 0.087 μM in cell-based assays. Such inhibition was confirmed through autophosphorylation assays in HeLa cervical cancer cells and growth inhibition studies in human colon carcinoma cell lines SW620 and HCT116 (GI50 = 0.15 μM) .

Table 1: Kinase Inhibition Data

CompoundTarget KinaseIC50 (μM)Cell Line
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylateAurora-A0.087HeLa
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylateAurora-B0.223HeLa
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylateGSK-30.01 - 0.012Various Cell Lines

Antiproliferative Activity

The antiproliferative effects of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate have been evaluated against various cancer cell lines. The compound shows promising results in inhibiting cell growth.

  • Cell Line Studies : In studies involving multiple cancer cell lines such as HeLa and MDA-MB-231, the compound demonstrated a significant decrease in cell viability with reported GI50 values ranging from 0.021 μM to 0.058 μM depending on the structural modifications made to the imidazopyridine scaffold .

Table 2: Antiproliferative Activity Data

Cell LineGI50 (μM)Compound
HeLa0.058Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
MDA-MB-2310.021Methyl derivatives
HCT1160.15Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

The mechanism by which methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate exerts its biological effects involves interaction with various molecular targets:

  • Kinase Interaction : The compound acts as a selective inhibitor for kinases such as Aurora-A and GSK-3, which are critical for cell cycle regulation and proliferation.
  • Antimicrobial Activity : Recent studies have indicated potential antimicrobial properties against Gram-positive bacteria like Bacillus cereus, suggesting a broader pharmacological profile .

Case Studies

Several case studies have highlighted the efficacy of methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate derivatives in preclinical settings:

  • Study on GSK-3 Inhibition : Derivatives showed enhanced inhibitory activity against GSK-3 with IC50 values as low as 8 nM compared to traditional inhibitors .
  • Antitumor Activity Assessment : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models without affecting non-tumorigenic cells .

Eigenschaften

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPXSBGABKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392436
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78316-09-3
Record name 78316-09-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.